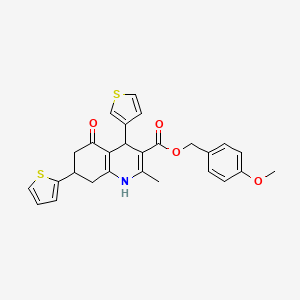![molecular formula C21H20Cl2N2OS B4074695 N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4074695.png)
N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide
Descripción general
Descripción
N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiazole derivatives. It is commonly referred to as CB-1 receptor antagonist and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The primary mechanism of action of N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide is its ability to block the CB-1 receptor. The CB-1 receptor is primarily located in the central nervous system and is responsible for regulating appetite, energy metabolism, and reward pathways. By blocking the CB-1 receptor, this compound reduces appetite and food intake, leading to weight loss. The compound also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models and humans. The compound has also been shown to improve glucose metabolism and reduce insulin resistance in animal models. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide in lab experiments is its specificity for the CB-1 receptor. This allows researchers to study the effects of blocking the CB-1 receptor on various physiological processes. However, one of the limitations of using this compound is its potential off-target effects. The compound may interact with other receptors, leading to unintended effects.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide. One potential direction is the development of more potent and selective CB-1 receptor antagonists. Another direction is the investigation of the compound's potential use in the treatment of other metabolic disorders, such as type 2 diabetes. Additionally, the compound's potential use in the treatment of drug addiction and other psychiatric disorders warrants further investigation. Finally, the long-term effects of this compound on various physiological processes should be studied to determine its safety and efficacy.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications. It is a CB-1 receptor antagonist and has been investigated for its potential use in the treatment of obesity, metabolic disorders, and drug addiction. The compound has also been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2OS/c1-3-7-19(26)25(17-9-6-5-8-16(17)23)21-24-20(18(4-2)27-21)14-10-12-15(22)13-11-14/h5-6,8-13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIWUKSDNCMVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1Cl)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



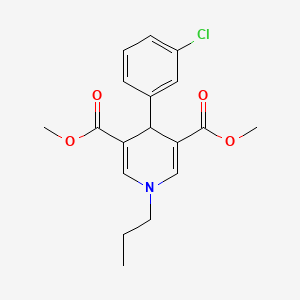
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4074654.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4074661.png)
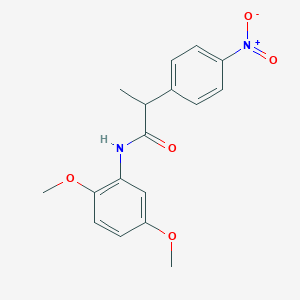
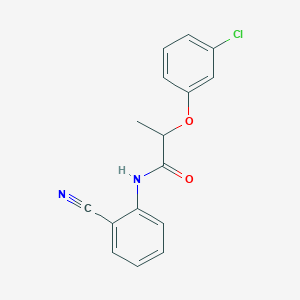
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4074676.png)
![N-[2-(4-fluorophenoxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4074677.png)
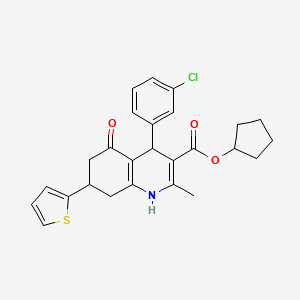
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B4074698.png)

![1-[2-(4-fluorophenoxy)ethyl]azepane oxalate](/img/structure/B4074712.png)
